molecular formula C21H25N5O6S B2591474 4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-78-3

4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide

Cat. No. B2591474
CAS RN: 887196-78-3
M. Wt: 475.52
InChI Key: HKHHHLMCSCAJEM-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a tosyl group, an amide group, and a nitro group. These functional groups suggest that the compound could have applications in medicinal and synthetic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The nitro group could undergo reduction to an amine, the amide could be hydrolyzed to a carboxylic acid, and the piperazine ring could participate in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential applications in medicine or other fields, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-(3-nitroanilino)-2-oxoethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6S/c1-16-6-8-19(9-7-16)33(31,32)25(21(28)24-12-10-23(2)11-13-24)15-20(27)22-17-4-3-5-18(14-17)26(29)30/h3-9,14H,10-13,15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHHLMCSCAJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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